molecular formula C6H3FINO3 B15200115 5-Fluoro-4-iodo-2-nitrophenol

5-Fluoro-4-iodo-2-nitrophenol

Cat. No.: B15200115
M. Wt: 283.00 g/mol
InChI Key: NTMLWWAGIHZWQT-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-2-nitrophenol is a halogenated nitrophenol derivative characterized by a fluorine atom at position 5, an iodine atom at position 4, and a nitro group at position 2 on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing groups (nitro, fluorine) and a heavy halogen (iodine).

Properties

Molecular Formula

C6H3FINO3

Molecular Weight

283.00 g/mol

IUPAC Name

5-fluoro-4-iodo-2-nitrophenol

InChI

InChI=1S/C6H3FINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H

InChI Key

NTMLWWAGIHZWQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)F)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-iodo-2-nitrophenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-fluoro-2-nitrophenol, followed by iodination using N-iodosuccinimide (NIS) in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and short reaction times to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as minimizing hazardous reagents and optimizing reaction conditions, are likely employed to ensure efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-iodo-2-nitrophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under oxidative conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various halogenated derivatives.

    Reduction: Formation of 5-fluoro-4-iodo-2-aminophenol.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

5-Fluoro-4-iodo-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodo-2-nitrophenol is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its halogen and nitro functional groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: 2-Fluoro-4-nitrophenol (mp 120–122°C) has a significantly higher melting point than 5-fluoro-2-nitrophenol (mp 34–37°C) due to differences in hydrogen-bonding networks .
2.4 Structural Analog Case Study: 5-(2-Fluoro-4-Nitrophenyl)-1,3,4-Thiadiazole-2-Amine

This heterocyclic derivative () shares the 2-fluoro-4-nitrophenyl moiety but incorporates a thiadiazole ring. Key differences include:

  • Applications: Such structures are explored as antimicrobial or anticancer agents, whereas this compound’s phenol group may favor use in coupling reactions or catalysis .

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